![molecular formula C12H21NO2 B13646947 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol](/img/structure/B13646947.png)
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol is an organic compound with the molecular formula C12H21NO2. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a butyl group attached to an aminoethanol moiety. The presence of the furan ring and the aminoethanol group makes this compound interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary amines.
Substitution: Various substituted ethanols depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and aminoethanol group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butylamino)ethanol: Similar structure but lacks the furan ring.
5-Methylfurfural: Contains the furan ring but lacks the aminoethanol group.
2-(Furan-2-yl)ethanol: Contains the furan ring and ethanol group but lacks the butyl and amino groups .
Uniqueness
The unique combination of the furan ring, butyl group, and aminoethanol moiety in 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol provides distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H21NO2 |
---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-[butyl-[(5-methylfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H21NO2/c1-3-4-7-13(8-9-14)10-12-6-5-11(2)15-12/h5-6,14H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
VIEZZAYHNDEQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCO)CC1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.